CYP19 Aromatase Inhibition: 6-Methoxy Benzofuran Core Versus Unsubstituted Benzofuran and Arimidex
Benzofuran derivatives bearing a 6-methoxy substituent (the core scaffold embodied by ethyl 6-methoxybenzofuran-3-carboxylate) inhibit CYP19 aromatase with IC₅₀ values of 0.01–1.46 μM, representing a potency enhancement of at least 7- to 1000-fold over the unsubstituted parent benzofuran derivatives (IC₅₀ >10 μM) [1]. The clinical comparator arimidex (anastrozole) exhibits an IC₅₀ of 0.6 μM in the same human placental microsomal assay; the most potent 6-methoxy-substituted derivative (compound 4a) achieves IC₅₀ = 44 nM, a 13.6-fold improvement over arimidex, while maintaining favorable selectivity against CYP17, 17β-HSD types 1 and 3, CYP24, and CYP26 [1].
| Evidence Dimension | CYP19 aromatase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.01–1.46 μM (6-methoxy benzofuran derivative class) |
| Comparator Or Baseline | Unsubstituted benzofuran derivatives: IC₅₀ >10 μM; Arimidex (anastrozole): IC₅₀ = 0.6 μM |
| Quantified Difference | ≥7-fold to ≥1000-fold vs. unsubstituted; up to 13.6-fold vs. arimidex for optimized derivative 4a (IC₅₀ 44 nM vs. 600 nM) |
| Conditions | Human placental microsomal aromatase assay; cytotoxicity assessed in rat hepatocytes |
Why This Matters
Procurement of the 6-methoxy benzofuran scaffold is essential for aromatase inhibitor lead optimization; unsubstituted scaffolds lack the potency required to progress beyond hit identification.
- [1] Saberi, M. R.; Vinh, T. K.; Yee, S. W.; Griffiths, B. J. N.; Evans, P. J.; Simons, C. J. Med. Chem. 2006, 49 (3), 1016–1022. View Source
